molecular formula C9H4ClF2N B1650604 2-Chloro-5,7-difluoroquinoline CAS No. 1188002-20-1

2-Chloro-5,7-difluoroquinoline

Cat. No.: B1650604
CAS No.: 1188002-20-1
M. Wt: 199.58
InChI Key: GOXQBHKNLABQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,7-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4ClF2N and a molecular weight of 199.59 g/mol . This compound is characterized by a quinoline backbone substituted with chlorine at the 2-position and fluorine atoms at the 5 and 7-positions, a configuration that classifies it as a valuable halogenated heterocyclic building block in synthetic and medicinal chemistry. Its primary research value lies in its role as a key synthetic intermediate for the development of more complex molecules. The distinct electron-withdrawing properties and steric profile imparted by its halogen pattern make it a versatile precursor for nucleophilic aromatic substitution reactions, metal-catalyzed cross-couplings, and ring-forming transformations. Researchers utilize this scaffold in the synthesis of potential bioactive agents, including antimalarial compounds . The 4,7-dichloroquinoline motif is a well-established pharmacophore in antimalarial drug discovery, and the strategic fluorine substitutions on this core are known to be explored for creating novel analogues to combat drug-resistant strains of Plasmodium falciparum . The specific substitution pattern on the quinoline ring is crucial for the activity of such compounds, as modifications can significantly impact their potency and ability to overcome resistance . Furthermore, this compound serves as a precursor to other derivatives, such as this compound-3-carboxaldehyde (CAS 956631-90-6), which has a calculated density of 1.529 g/cm³ and very low water solubility (0.052 g/L at 25°C), indicating its potential use in creating diverse chemical libraries . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXQBHKNLABQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700078
Record name 2-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188002-20-1
Record name 2-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,7-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Effects on the Benzene Ring:the Two Fluorine Atoms at the 5 and 7 Positions Primarily Deactivate the Benzene Portion of the Quinoline Ring Towards Electrophilic Attack Due to Their Strong Inductive Electron Withdrawal. While Halogens Are Ortho , Para Directing Because of Their +r Effect, the Overall Reaction Rate for Electrophilic Substitution is Greatly Reduced. the Directing Effects of the Two Fluorine Atoms Converge on the 6 and 8 Positions. the Fluorine at C 5 Directs Incoming Electrophiles to Positions C 6 and C 8, and the Fluorine at C 7 Also Directs to Positions C 6 and C 8. Therefore, Any Potential Electrophilic Substitution on This Deactivated Ring Would Be Strongly Favored to Occur at the C 6 or C 8 Positions.

Chemical Transformations and Reactivity Profiling of 2 Chloro 5,7 Difluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 2-Chloro-5,7-difluoroquinoline System

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the this compound core. nih.gov This reaction involves the attack of a nucleophile on the electron-deficient quinoline (B57606) ring, leading to the displacement of a halide. The presence of the electronegative nitrogen atom and fluorine atoms activates the ring towards such transformations. youtube.comchemistrysteps.com

Comparative Reactivity and Regioselectivity of Chlorine versus Fluorine Displacement

In the context of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.comchemistrysteps.com The high electronegativity of fluorine strongly stabilizes this intermediate through inductive effects, thereby accelerating the reaction rate.

However, in the this compound system, the position of the halogen also plays a critical role in determining which atom is displaced. Studies on polyfluorinated 2-chloroquinolines have shown that with nucleophiles like ammonia (B1221849), this compound predominantly undergoes substitution of the chlorine atom at the 2-position. researchgate.net This regioselectivity is attributed to the electronic activation of the C2 position by the adjacent nitrogen atom in the pyridine (B92270) ring.

In contrast, other polyfluorinated quinolines, such as 5,6,7,8-tetrafluoro-2-chloroquinoline, can yield products resulting from the substitution of a fluorine atom. researchgate.net The specific reaction conditions, including the nature of the nucleophile and the solvent, can also influence the regioselectivity of the substitution. For instance, using aqueous ammonia instead of liquid ammonia has been observed to increase the proportion of aminodechlorination over aminodefluorination. researchgate.net

Reactions with Nitrogen-Centered Nucleophiles (e.g., Ammonia, Amines, Hydrazines)

Nitrogen-based nucleophiles are frequently employed in the functionalization of this compound. The reaction with ammonia, for example, leads to the formation of 2-amino-5,7-difluoroquinoline. researchgate.net Similarly, primary and secondary amines can be used to introduce a wide variety of substituents at the 2-position.

Hydrazine (B178648) and its derivatives are also effective nucleophiles in these reactions. researchgate.net The reaction of 2-chloroquinolines with hydrazine hydrate (B1144303) can lead to the formation of 2-hydrazinylquinolines, which are valuable intermediates for the synthesis of fused heterocyclic systems. For example, the hydrazonomethyl derivative of 2-chloroquinoline (B121035) can be prepared and subsequently reacted with aldehydes to form hydrazono-quinolines. nih.gov

The following table summarizes representative reactions with nitrogen-centered nucleophiles:

SubstrateNucleophileProductReference
This compoundAmmonia2-Amino-5,7-difluoroquinoline researchgate.net
2-Chloroquinoline-3-carbaldehyde (B1585622)Hydrazine hydrate2-Chloro-3-(hydrazonomethyl)quinoline nih.gov
2-Chloro-3-formyl-8-methyl Quinoline4-NitroanilineN-(4-nitrophenyl)-1-(2-chloro-8-methylquinolin-3-yl)methanimine chemijournal.com

Reactions with Oxygen- and Sulfur-Centered Nucleophiles (e.g., Phenols, Thiophenols)

Oxygen- and sulfur-centered nucleophiles also participate in SNAr reactions with this compound, although they are generally less reactive than nitrogen nucleophiles. Thiolate anions, derived from thiols, are particularly potent nucleophiles due to the high polarizability of sulfur. libretexts.orgmsu.edu

Reactions with phenols (or their corresponding phenoxides) and thiophenols (or thiophenolates) result in the formation of ether and thioether linkages, respectively. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or thiolate anion.

The table below illustrates examples of such transformations:

SubstrateNucleophileProduct
This compoundPhenol/Base2-Phenoxy-5,7-difluoroquinoline
This compoundThiophenol/Base2-(Phenylthio)-5,7-difluoroquinoline

Electrophilic Aromatic Substitution Reactions of the Benzenoid Ring in this compound Analogues

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more challenging than on benzene (B151609) itself due to the deactivating effect of the nitrogen atom. epa.gov The pyridine ring is particularly deactivated towards electrophilic attack. Consequently, electrophilic substitution, when it occurs, preferentially takes place on the benzenoid ring.

In the case of this compound analogues, the presence of the fluorine atoms further deactivates the benzenoid ring towards electrophilic attack. However, the directing effects of the substituents must be considered. The nitrogen atom directs electrophiles to the 5- and 7-positions, while the halogens are ortho, para-directing. In this specific molecule, these positions are already occupied by fluorine atoms. Therefore, further electrophilic substitution on the this compound ring itself is expected to be difficult and may require harsh reaction conditions. Research on electrophilic substitution of this specific compound is not widely reported.

Transformations of Peripheral Functional Groups on this compound Derivatives

Reactions Involving the Formyl Moiety in this compound-3-carbaldehyde

The formyl group in 2-chloroquinoline-3-carbaldehyde and its fluorinated analogues is a versatile handle for a variety of chemical transformations. nih.govresearchgate.netresearchgate.netsemanticscholar.org These reactions can be broadly categorized as follows:

Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles. For instance, reaction with amines leads to the formation of Schiff bases (imines). chemijournal.com Condensation with active methylene (B1212753) compounds, such as malononitrile, can be used to construct more complex heterocyclic systems.

Cyclization Reactions: The formyl group, in conjunction with the adjacent chloro substituent, can participate in cyclization reactions to form fused ring systems. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

The following table provides examples of reactions involving the formyl group:

SubstrateReagent(s)Product TypeReference
2-Chloroquinoline-3-carbaldehydeHydrazine hydratePyrazolo[3,4-b]quinoline nih.gov
2-Chloro-3-formyl-8-methyl Quinoline4-NitroanilineSchiff Base chemijournal.com
2-Chloroquinoline-3-carbaldehydeMalononitrilePyrano[2,3-b]quinoline derivative researchgate.net

Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems

The 2-chloroquinoline moiety is a key building block for the synthesis of a variety of fused heterocyclic compounds. The chlorine atom at the C2 position serves as a good leaving group in nucleophilic substitution reactions, which can be followed by intramolecular cyclization to afford polycyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous 2-chloroquinolines provides a strong precedent for its utility in constructing fused heterocycles.

One common strategy involves the condensation of a 2-chloroquinoline derivative bearing a reactive functional group at the 3-position with a binucleophile. For instance, 2-chloroquinoline-3-carbaldehydes are known to undergo condensation with various amines, followed by cyclization to yield fused systems. nih.gov It is plausible that this compound-3-carbaldehyde, if synthesized, would react similarly. For example, heating with formamide (B127407) and formic acid could potentially lead to the formation of a difluorinated pyrrolo[3,4-b]quinolin-3-one. nih.gov The reaction would likely proceed through an initial condensation to form an N-((2-chloro-5,7-difluoroquinolin-3-yl)methylene)formamide intermediate, which would then undergo an intramolecular nucleophilic attack of the formamide nitrogen at the C2 position, with subsequent elimination of HCl to yield the fused system.

The following table outlines potential fused heterocyclic systems that could be synthesized from a hypothetical this compound-3-carbaldehyde based on known reactions of analogous 2-chloroquinolines. nih.gov

ReagentPotential Fused Heterocyclic SystemReaction Conditions
Formamide, Formic Acid6,8-Difluoro-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-oneHeating in ethanol
Hydrazine Hydrate6,8-Difluoro-1H-pyrazolo[3,4-b]quinolineRefluxing in a suitable solvent
Guanidine Hydrochloride2-Amino-6,8-difluoropyrimido[4,5-b]quinolineBase-catalyzed cyclization

These reactions highlight the potential of this compound as a precursor for diverse and complex heterocyclic architectures. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the C2 position, potentially facilitating the cyclization step.

Oxidative and Reductive Chemistry of the this compound Framework

The oxidative and reductive chemistry of the this compound framework is largely dictated by the stability of the quinoline ring system and the nature of its substituents.

Oxidative Chemistry: The quinoline nucleus is generally resistant to oxidation due to its aromatic character. Studies on the oxidation of related fluoroquinolone antibiotics have shown that the quinoline ring often remains intact, with oxidative transformations occurring at more susceptible sites, such as alkyl side chains or other appended rings. researchgate.netnih.gov For this compound itself, strong oxidizing agents would likely be required to degrade the core structure. Milder oxidation would likely target any potential side chains, if present. The fluorine and chlorine substituents are electron-withdrawing, which further deactivates the ring towards electrophilic attack, a common mechanism in many oxidation reactions.

Reductive Chemistry: The reduction of the this compound framework can be more selective. The chloro-substituent at the 2-position can potentially be removed via catalytic hydrogenation, a common method for dehalogenation. However, the conditions would need to be carefully controlled to avoid reduction of the quinoline ring itself.

More specific reductions can be achieved if other functional groups are present on the ring. For instance, if a cyano group were present at the 3-position, it could be selectively reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄), as has been demonstrated for 2-chloro-3-cyanoquinoline. nih.gov Similarly, a formyl group at the 3-position could be reduced to a hydroxymethyl group using sodium borohydride (B1222165) (NaBH₄). nih.gov These transformations are summarized in the table below, postulating the presence of these functional groups on the this compound core.

Functional Group at C3Reducing AgentProduct
-CNLiAlH₄-(CH₂)NH₂
-CHONaBH₄-(CH₂)OH

Detailed Mechanistic Investigations of Key Chemical Reactions of this compound

The key chemical reactions of this compound are expected to be dominated by nucleophilic aromatic substitution (SNAr) at the C2 position. The mechanism of SNAr on 2-chloroquinolines and other electron-deficient N-heterocycles has been extensively studied and provides a solid framework for understanding the reactivity of the title compound. researchgate.netnih.gov

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C2). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electronegative nitrogen atom of the quinoline ring and the electron-withdrawing fluorine atoms at positions 5 and 7.

The second step involves the departure of the leaving group (chloride ion), which restores the aromaticity of the quinoline ring and yields the substituted product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the nature of the nucleophile, the leaving group, and the solvent.

For reactions of 2-chloroquinolines with amines, the reaction can be subject to acid or base catalysis. researchgate.net Acid catalysis can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack. Base catalysis can deprotonate the amine nucleophile, increasing its nucleophilicity.

The presence of the two fluorine atoms at positions 5 and 7 is expected to have a significant impact on the reaction mechanism. Their strong electron-withdrawing inductive effects will increase the electrophilicity of the quinoline ring, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack. This enhanced electrophilicity should accelerate the rate of the SNAr reaction at the C2 position. The fluorine atoms will also stabilize the intermediate Meisenheimer complex through resonance and inductive effects, further favoring the forward reaction.

Spectroscopic and Structural Elucidation of 2 Chloro 5,7 Difluoroquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Chloro-5,7-difluoroquinoline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide crucial information about the arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their electronic environments. The chemical shifts (δ) would indicate the shielding or deshielding of protons due to the influence of nearby electronegative atoms (Cl, F, N) and the aromatic ring system. The splitting patterns (multiplicity), governed by spin-spin coupling constants (J), would provide information about the number of adjacent protons.

A predicted ¹H NMR spectrum would show distinct signals for the protons on the quinoline (B57606) ring. The protons at positions 3, 4, 6, and 8 would each produce a unique signal. The proximity of the fluorine and chlorine atoms would significantly influence the chemical shifts of the adjacent protons. For instance, the proton at C-6 would likely be a doublet of doublets due to coupling with the fluorine at C-5 and the proton at C-8. Similarly, the proton at C-8 would be influenced by the fluorine at C-7.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy would provide a detailed map of the carbon framework of this compound. Each of the nine carbon atoms in the quinoline ring would be expected to produce a distinct signal, with its chemical shift being highly dependent on its hybridization and the electronegativity of the atoms attached to it.

The carbons directly bonded to the chlorine (C-2) and fluorine atoms (C-5 and C-7) would exhibit characteristic chemical shifts. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing additional structural information. For example, the signals for C-5 and C-7 would appear as doublets due to direct coupling with the fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 5 and 7.

The chemical shifts of these signals would provide information about the electronic environment of each fluorine atom. Furthermore, fluorine-fluorine coupling (JFF) and fluorine-proton coupling (JHF) could be observed, which would aid in the complete assignment of the ¹H and ¹⁹F NMR spectra.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include:

C=N and C=C stretching vibrations of the quinoline ring, typically in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations of the aromatic protons, usually appearing above 3000 cm⁻¹.

C-Cl stretching vibration , which is typically found in the 800-600 cm⁻¹ region.

C-F stretching vibrations , which are characteristically strong and appear in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy, which is complementary to FT-IR, would also provide valuable information about the vibrational modes of this compound. Raman spectra are often more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C-C stretching vibrations of the aromatic ring would be expected to show strong signals. The C-Cl and C-F stretching vibrations would also be observable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. appchemical.com By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision allows for the unambiguous confirmation of a compound's molecular formula.

For this compound, the molecular formula is C₉H₄ClF₂N. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N). An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) would serve as definitive confirmation of the compound's elemental formula.

Typically, the analysis is performed on protonated species ([M+H]⁺) or other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The predicted monoisotopic mass for the neutral molecule and its common adducts are presented below. An experimental result would be expected to align closely with these calculated values. uni.lu

Table 1: Theoretical HRMS Data for this compound (C₉H₄ClF₂N)

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺C₉H₄³⁵ClF₂N⁺198.9995
[M+H]⁺C₉H₅³⁵ClF₂N⁺200.0073
[M+Na]⁺C₉H₄³⁵ClF₂NNa⁺221.9893
[M+K]⁺C₉H₄³⁵ClF₂NK⁺237.9632

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uni.lu This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. In molecules with conjugated π-systems, such as quinoline, the most significant electronic transitions are typically π → π* and n → π*. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted quinoline core. The quinoline ring system is an aromatic, conjugated heterocycle, which gives rise to strong π → π* transitions. The nitrogen atom also possesses a lone pair of electrons (n electrons), allowing for weaker, longer-wavelength n → π* transitions.

The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic rings. The chlorine and fluorine atoms, being halogens, can exert both an inductive effect (-I) and a resonance effect (+R). These effects can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing shifts in the absorption bands compared to unsubstituted quinoline. A solvent can also influence the λmax values, a phenomenon known as solvatochromism. uni.lunist.gov

While no experimental spectrum is available, a hypothetical representation of the expected transitions is provided below.

Table 2: Plausible Electronic Transitions for this compound

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 350High-intensity absorption bands arising from the conjugated aromatic system.
n → π> 300Low-intensity absorption band due to the promotion of a nitrogen lone-pair electron.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with extremely high precision.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms and the planarity of the fused quinoline ring system. Key geometric parameters, such as the lengths of the C-Cl, C-F, C-N, and various C-C bonds, as well as the angles within and between the rings, would be determined. This data is fundamental for understanding the molecule's steric and electronic properties.

Table 3: Representative Crystallographic Data (Illustrative)

ParameterDescriptionExpected Value/Range
Crystal SystemThe symmetry system of the crystal lattice.e.g., Monoclinic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
a, b, c (Å)The dimensions of the unit cell.Data Dependent
α, β, γ (°)The angles of the unit cell.Data Dependent
ZThe number of molecules per unit cell.Data Dependent
C-Cl Bond Length (Å)The distance between carbon and chlorine atoms.~1.74 Å
C-F Bond Length (Å)The distance between carbon and fluorine atoms.~1.35 Å

Analysis of Intermolecular Interactions and Supramolecular Motifs in Crystals

Beyond individual molecular geometry, X-ray crystallography reveals how molecules pack together in the solid state. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, the presence of halogen atoms and an aromatic system would likely lead to several types of significant interactions. cymitquimica.comnih.gov

π-π Stacking: The planar aromatic quinoline rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with the nitrogen atom (a Lewis base) of a neighboring molecule (e.g., C-Cl···N or C-F···N).

C-H···F/Cl/N Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the electronegative fluorine, chlorine, or nitrogen atoms of adjacent molecules.

Computational and Theoretical Investigations of 2 Chloro 5,7 Difluoroquinoline

Computational Studies of Reaction Mechanisms and Kinetics

Rationalization of Regioselectivity and Stereoselectivity in Transformations:The regioselectivity and stereoselectivity of chemical transformations involving this compound have not been computationally rationalized in the available literature.

Further research and publication in the field of computational chemistry focusing on 2-Chloro-5,7-difluoroquinoline are required to provide the data necessary to construct the requested article.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a chemical system to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgpitt.edu This methodology is founded on the topological analysis of the electron density scalar field, ρ(r). Critical points in this field, where the gradient of the electron density is zero (∇ρ(r) = 0), are used to characterize the features of the molecular structure. muni.cz

A key element in QTAIM is the bond critical point (BCP), a point of minimum electron density along the path of maximum density linking two atomic nuclei, known as the bond path. wiley-vch.de The presence of a bond path is a universal indicator of a chemical interaction between two atoms. wiley-vch.de The properties of the electron density at the BCP offer quantitative insights into the nature and strength of the interaction.

Several important descriptors are evaluated at the BCP:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values typically indicate stronger, shared-shell (covalent) interactions.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Shared-shell interactions, such as covalent bonds, are characterized by a negative Laplacian, signifying the accumulation of charge in the internuclear region. Conversely, closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces, exhibit a positive Laplacian, indicating charge depletion. researchgate.net

Total Electron Energy Density (H(r)) : The sign of the total energy density, which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), provides further classification. A negative H(r) is indicative of significant covalent character, while a positive H(r) is characteristic of non-covalent or closed-shell interactions. researchgate.net

For this compound, a QTAIM analysis would characterize the various covalent bonds within the aromatic system (C-C, C-N, C-H) as well as the carbon-halogen bonds (C-Cl, C-F). The C-C and C-N bonds within the quinoline (B57606) core are expected to show significant covalent character, with high ρ(r) values and negative values for both ∇²ρ(r) and H(r).

The C-Cl and C-F bonds, while covalent, are highly polarized due to the electronegativity of the halogen atoms. QTAIM analysis would likely show them to be in an intermediate region between purely covalent and closed-shell interactions. Furthermore, QTAIM can reveal potential intramolecular non-covalent interactions, such as weak hydrogen bonds or halogen-halogen interactions, which can influence the molecule's conformation and stability.

Disclaimer: The following table presents hypothetical, representative QTAIM data for this compound based on typical values for similar chemical bonds found in computational studies. No specific experimental or theoretical QTAIM study for this exact molecule was found in the searched literature.

Bond Typeρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interaction Type
C-C (aromatic)~0.30~ -0.80~ -0.50Shared-shell (covalent)
C-N (aromatic)~0.32~ -0.95~ -0.60Polar Covalent
C-Cl~0.18~ -0.15~ -0.10Polar Covalent
C-F~0.20~ +0.10~ -0.05Highly Polar Covalent

Theoretical Insights into the Impact of Halogen Substituents on Quinoline Reactivity

In this compound, the presence of three electron-withdrawing halogen atoms renders the entire heterocyclic system significantly electron-deficient. This has profound implications for its reactivity profile.

2 Chloro 5,7 Difluoroquinoline As a Versatile Chemical Building Block

Role in the Construction of Diversified Quinoline-Containing Frameworks

The primary utility of 2-Chloro-5,7-difluoroquinoline as a building block lies in the reactivity of its C-2 chlorine atom. This position is susceptible to nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, leading to the generation of diverse libraries of quinoline (B57606) derivatives.

Key reaction types that enable this diversification include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms activates the C-2 position towards attack by nucleophiles. Amines, alcohols, and thiols can readily displace the chloride to form 2-amino-, 2-alkoxy-, and 2-thio-substituted quinolines, respectively.

Suzuki Coupling: Palladium-catalyzed Suzuki reactions enable the formation of carbon-carbon bonds by coupling the 2-chloro position with various boronic acids or esters. This is a powerful method for introducing aryl and heteroaryl groups, creating complex biaryl structures.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction facilitates the coupling of the 2-chloro position with terminal alkynes. The resulting 2-alkynylquinolines are themselves versatile intermediates for further transformations, such as the synthesis of triazoles via click chemistry. semanticscholar.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds, allowing for the introduction of a broad range of primary and secondary amines at the C-2 position.

The fluorine atoms at the 5- and 7-positions are not merely spectators; they influence the electronic properties of the quinoline ring system, thereby modulating the reactivity of the 2-chloro group and influencing the physicochemical properties of the final products, such as lipophilicity and metabolic stability.

Table 1: Examples of Frameworks Derived from this compound

Reaction Type Coupling Partner Resulting Framework Potential Application Area
Suzuki Coupling Phenylboronic acid 2-Phenyl-5,7-difluoroquinoline Medicinal Chemistry
Buchwald-Hartwig Piperidine 2-(Piperidin-1-yl)-5,7-difluoroquinoline Agrochemicals
Sonogashira Coupling Ethynyltrimethylsilane 2-((Trimethylsilyl)ethynyl)-5,7-difluoroquinoline Materials Science

Application as an Intermediate in the Synthesis of Complex Heterocyclic Systems

Beyond simple substitution, this compound is a crucial starting material for constructing more complex, fused heterocyclic systems. The 2-chloro group can be replaced by a bifunctional nucleophile, which then undergoes a subsequent intramolecular cyclization to build a new ring fused to the quinoline core. This strategy provides access to novel chemical scaffolds with potentially unique biological activities or material properties.

For instance, reaction with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. nih.gov Similarly, reaction with a molecule containing both an amine and a thiol group can pave the way for thiazolo[4,5-b]quinoline systems. Multicomponent reactions, where 2-chloroquinoline (B121035) derivatives react with two or more other components in a single step, are also employed to rapidly build molecular complexity. nih.gov These reactions often leverage the reactivity of the 2-chloro position to initiate a cascade of bond-forming events, resulting in the efficient synthesis of intricate polycyclic structures. nih.gov

Table 2: Fused Heterocyclic Systems Accessible from this compound

Reagent(s) Fused Heterocycle Core
Hydrazine Hydrate (B1144303) Pyrazolo[3,4-b]quinoline
2-Aminothiophenol Benzothiazolo[2,3-b]quinoline
Guanidine Pyrimido[4,5-b]quinoline

Strategic Importance in Exploring Structure-Activity Relationships (SAR) through Chemical Modification

In drug discovery, understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount for optimizing lead compounds into effective drugs. eurekaselect.comresearchgate.net this compound is an ideal scaffold for SAR studies due to the clear distinction between its modifiable and static components.

Modification Handle: The C-2 chloro group serves as the primary point for chemical modification. By systematically introducing a wide variety of substituents at this position, chemists can explore how changes in size, shape, and electronic properties affect biological activity. nih.gov

Static Core: The 5,7-difluoroquinoline (B1304923) core remains constant across the series of analogues. The fluorine atoms are strategically important; they act as bioisosteres for hydrogen atoms but possess high electronegativity and the ability to form key hydrogen bonds with biological targets. Their presence can enhance binding affinity, improve metabolic stability, and fine-tune the compound's pharmacokinetic profile. nih.gov

By keeping the difluoro core unchanged while diversifying the C-2 substituent, researchers can directly attribute changes in biological activity to the specific group that was introduced. This systematic approach allows for the development of robust SAR models that can guide the rational design of more potent and selective compounds. mdpi.com

Table 3: Hypothetical SAR Study Based on the this compound Scaffold

C-2 Substituent Rationale for Modification Property Investigated
-NH(CH₃) Small, neutral group Baseline activity, steric tolerance
-NH(Phenyl) Bulky, aromatic group Interaction with hydrophobic pockets
-NH(CH₂CH₂OH) Hydrophilic, H-bond donor Improved solubility, H-bonding interactions

Contributions to the Development of Chemical Probes and Functional Materials

The unique combination of a reactive handle and a fluorinated aromatic system makes this compound a promising platform for the development of chemical probes and functional materials. The quinoline ring system itself is often fluorescent, and the inclusion of fluorine atoms can enhance key photophysical properties such as quantum yield and photostability.

The development of a chemical probe from this scaffold typically involves a two-part design:

Fluorophore Core: The 5,7-difluoroquinoline moiety serves as the signaling unit.

Recognition Unit: A specific ligand or reactive group is attached at the C-2 position (by displacing the chlorine). This unit is designed to selectively interact with a target analyte (e.g., a metal ion, an enzyme, or a specific biomolecule).

The interaction of the recognition unit with its target can induce a change in the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. researchgate.net This "turn-on" or "turn-off" response allows for the sensitive detection of the target analyte in complex biological or environmental samples. In materials science, the rigid, planar structure of the difluoroquinoline core can be incorporated into polymers or organic frameworks to create materials with tailored electronic or optical properties.

Future Directions and Emerging Research Opportunities for 2 Chloro 5,7 Difluoroquinoline

Development of Novel and Sustainable Synthetic Pathways for Enhanced Scalability

Future research will likely prioritize the development of synthetic routes for 2-Chloro-5,7-difluoroquinoline that are not only high-yielding but also environmentally benign and scalable. Current synthetic strategies for quinoline (B57606) derivatives often involve multi-step processes that may utilize harsh reagents. mdpi.com Emerging research opportunities lie in the application of green chemistry principles to overcome these limitations.

Key areas for development include:

Catalytic Systems: The use of metal nanoparticle-catalyzed reactions could provide potent and effective techniques for synthesizing the quinoline core with excellent atom economy. nih.gov

Alternative Energy Sources: Methodologies such as ultrasound-assisted synthesis have demonstrated the potential to increase yields and reduce reaction times for similar heterocyclic compounds. nih.gov Microwave-assisted organic synthesis (MAOS) is another area that could lead to more efficient and rapid production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, consistency, and scalability. Adapting existing batch syntheses of quinoline derivatives to flow processes represents a significant avenue for future scalable production.

C-H Activation: Direct C-H bond functionalization is a transformative strategy in modern synthetic chemistry that allows for the precise and selective introduction of functional groups, potentially streamlining the synthesis of complex quinoline-based scaffolds. rsc.org

Synthetic Approach Potential Advantages Research Focus
Metal Nanoparticle CatalysisHigh atom economy, increased efficiencyDevelopment of reusable and highly active catalysts
Ultrasound-Assisted SynthesisReduced reaction times, higher yieldsOptimization of frequency and power for specific transformations
Flow ChemistryEnhanced safety, scalability, and consistencyReactor design and optimization for multistep syntheses
C-H Bond FunctionalizationStep-economy, access to novel derivativesDiscovery of new directing groups and selective catalysts

Exploration of Undiscovered Reactivity Patterns and Unconventional Chemical Transformations

The unique electronic landscape of this compound, shaped by the electron-withdrawing fluorine atoms and the reactive chloro substituent, suggests a rich and largely unexplored reactivity profile. Future studies will aim to uncover novel chemical transformations beyond standard substitution and cross-coupling reactions at the C2-chloro position.

Promising research avenues include:

Selective Functionalization: Investigating the selective functionalization of the C-H bonds on the quinoline core, which is influenced by the fluorine substituents.

Unconventional Cross-Coupling: Exploring novel cross-coupling protocols that may be enabled by the specific electronic nature of the difluorinated ring system.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to access unique reaction pathways and generate radical intermediates, leading to previously inaccessible derivatives.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce skeletal rearrangements or ring-opening of the quinoline core to generate novel heterocyclic systems.

Integration of Advanced Computational Methodologies for Predictive Chemistry and High-Throughput Screening

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, advanced computational methods can provide deep insights into its properties and guide experimental work.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are already used to analyze the structural, spectroscopic, and electronic features of similar chloroquinolines. researchgate.netnih.gov This can be extended to predict the reactivity of different sites on the this compound molecule, calculate spectroscopic signatures for characterization, and understand its interaction with biological targets. nih.govrjptonline.org

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectra of novel derivatives, aiding in the design of compounds with specific photophysical properties for applications in materials science. rjptonline.org

High-Throughput Virtual Screening (HTVS): By creating virtual libraries of derivatives based on the this compound scaffold, HTVS can be used to screen for potential drug candidates against various biological targets, identifying promising compounds for synthesis and experimental testing.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models can be trained on existing data from quinoline derivatives to predict the properties, reactivity, and biological activity of new virtual compounds, further accelerating the discovery process.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Reactivity prediction, structural analysisUnderstanding of reaction mechanisms and molecular properties
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis spectraDesign of molecules with desired electronic properties
High-Throughput Virtual ScreeningDrug discovery, materials scienceIdentification of lead compounds for further development
Machine Learning / AIPredictive modelingAccelerated discovery of novel functional molecules

Investigations into Multifunctionalization and Complex Conjugation Strategies of the Quinoline Core

The functionalization of the quinoline core is a key strategy for modulating its biological activity and physical properties. nih.govbrieflands.com Building upon the this compound scaffold, future research will explore the synthesis of highly complex and multifunctional molecules.

Key areas for investigation include:

Hybrid Molecules: The synthesis of hybrid compounds where this compound is conjugated with other pharmacophores (e.g., imidazole, benzimidazole) to create drug candidates with potential dual modes of action, which may help in overcoming drug resistance. nih.gov

Bioconjugation: Developing methods to attach the quinoline core to biomolecules such as peptides, proteins, or nucleic acids. This could lead to targeted drug delivery systems or novel biological probes.

Polymer Functionalization: Incorporating the this compound unit into polymer chains to create advanced materials with unique electronic, optical, or mechanical properties. nih.gov

Metal Complexation: The nitrogen atom in the quinoline ring can act as a ligand for metal ions. The synthesis and study of metal complexes involving this compound derivatives could yield new catalysts or therapeutic agents. mdpi.com

The exploration of these research avenues will undoubtedly expand the chemical space and therapeutic potential of derivatives originating from the this compound scaffold. rsc.org

Q & A

Q. What mechanistic insights explain the role of this compound in modulating enzyme targets?

  • Methodology : Stopped-flow kinetics and isothermal titration calorimetry (ITC) measure binding constants (Kd) with cytochrome P450 isoforms. Mutagenesis studies identify key residues (e.g., His305) for halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,7-difluoroquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5,7-difluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.